molecular formula C6H8N2 B120414 1,4-Phenylenediamine-15N2 CAS No. 119516-82-4

1,4-Phenylenediamine-15N2

Cat. No.: B120414
CAS No.: 119516-82-4
M. Wt: 110.13 g/mol
InChI Key: CBCKQZAAMUWICA-BFGUONQLSA-N
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Description

1,4-Phenylenediamine-15N2, also known as 1,4-Benzenediamine-15N2 or 1,4-Diamino-15N2-benzene, is a stable isotope-labeled compound with the molecular formula C6H4(15NH2)2. This compound is characterized by the presence of two amino groups attached to a benzene ring, with both nitrogen atoms being isotopically labeled with nitrogen-15. It is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .

Preparation Methods

The synthesis of 1,4-Phenylenediamine-15N2 typically involves the isotopic labeling of the nitrogen atoms in the compound. One common method is the reduction of 1,4-dinitrobenzene using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the reduction process. Industrial production methods may involve similar reduction processes but on a larger scale, with additional purification steps to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

1,4-Phenylenediamine-15N2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, where the amino groups can be replaced by other functional groups.

    Coupling Reactions: It is often used in azo coupling reactions to form azo dyes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield p-benzoquinone .

Scientific Research Applications

1,4-Phenylenediamine-15N2 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various polymers and dyes. Its isotopic labeling allows for detailed studies of nitrogen-related reactions.

    Biology: The compound is used in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of nitrogen metabolism.

    Industry: It is used in the production of hair dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

1,4-Phenylenediamine-15N2 can be compared with other similar compounds such as:

    1,4-Phenylenediamine: The non-labeled version of the compound, commonly used in hair dyes and polymers.

    1,4-Phenylenediamine-2,3,5,6-d4: A deuterium-labeled version used for similar research purposes.

    1,4-Diaminobutane-15N2: Another nitrogen-15 labeled compound used in biochemical studies.

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing of nitrogen atoms in various chemical and biological processes .

Properties

IUPAC Name

benzene-1,4-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583889
Record name Benzene-1,4-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119516-82-4
Record name Benzene-1,4-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylenediamine-15N2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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